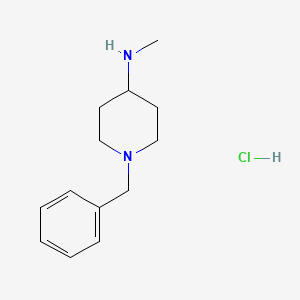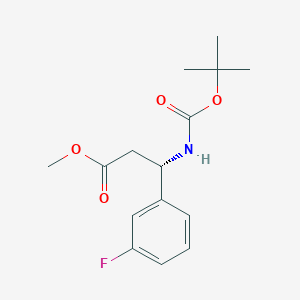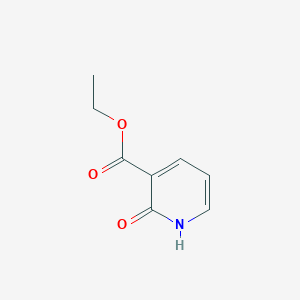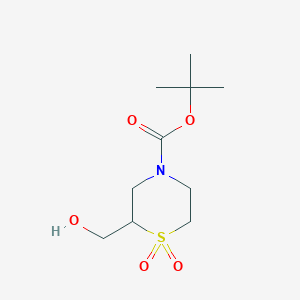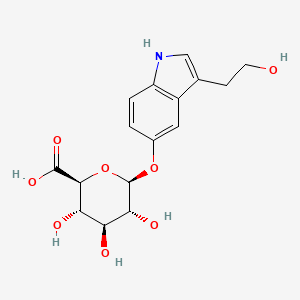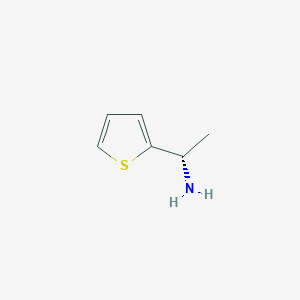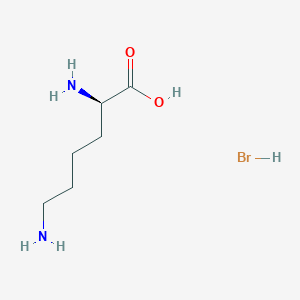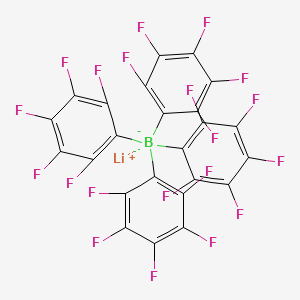
Lithium tetrakis(pentafluorophenyl)borate
Vue d'ensemble
Description
Lithium tetrakis(pentafluorophenyl)borate: is a lithium salt of the weakly coordinating anion tetrakis(pentafluorophenyl)borate. This compound is known for its weakly coordinating abilities, making it commercially valuable in various applications such as catalyst compositions for olefin polymerization reactions and in electrochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of lithium tetrakis(pentafluorophenyl)borate involves combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. This reaction yields the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates as a white solid in the form of an etherate :
(C6F5)3B+Li(C6F5)→[Li(OEt2)3][B(C6F5)4]
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The compound is then crystallized, filtered, and dried to obtain the pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is used to prepare cationic transition metal complexes through reactions with metal halides :
LiB(C6F5)4+MLnCl→LiCl+[MLn]B(C6F5)4
Common Reagents and Conditions: Common reagents used in these reactions include metal halides and trityl reagents. The reactions are typically carried out in ether solvents under controlled temperatures to ensure the stability of the products .
Major Products: The major products formed from these reactions are cationic transition metal complexes and trityl reagents, which are useful activators of Lewis-acid catalysts .
Applications De Recherche Scientifique
Chemistry: In chemistry, lithium tetrakis(pentafluorophenyl)borate is used as a coordinating counter anion in electrochemical reactions. It enhances the acidity or solubility of transition metal catalysts .
Biology and Medicine: While its applications in biology and medicine are limited, its role in enhancing the performance of catalysts can indirectly benefit pharmaceutical synthesis and other biological processes .
Industry: In the industrial sector, this compound is used as a catalyst in the Baeyer-Villiger oxidation of cycloalkanones to obtain lactones in the presence of aqueous hydrogen peroxide and oxalic acid. It is also an activator in the synthesis of poly(norbornene ester)s .
Mécanisme D'action
The mechanism by which lithium tetrakis(pentafluorophenyl)borate exerts its effects involves its weakly coordinating anion, which allows for the formation of stable cationic complexes. These complexes are crucial in catalysis, where the anion does not interfere with the catalytic activity of the metal center . The molecular targets and pathways involved include the stabilization of cationic intermediates and enhancement of catalytic activity through increased solubility and acidity .
Comparaison Avec Des Composés Similaires
- Sodium tetrakis(pentafluorophenyl)borate
- Potassium tetrakis(pentafluorophenyl)borate
- Tris(pentafluorophenyl)boron
Comparison: Lithium tetrakis(pentafluorophenyl)borate is unique due to its lithium cation, which forms a tetrahedral complex with ether molecules. This structure provides distinct solubility and stability properties compared to its sodium and potassium counterparts . Additionally, the lithium salt is particularly effective in forming stable cationic complexes, making it a preferred choice in certain catalytic applications .
Propriétés
IUPAC Name |
lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFKRRTEAPVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Lithium tetrakis(pentafluorophenyl)borate in organic synthesis?
A1: this compound, often denoted as LiB(C6F5)4, serves as a potent catalyst for Friedel-Crafts benzylation reactions. [, ] These reactions involve the attachment of a benzyl group (C6H5CH2-) to an aromatic ring, a fundamental transformation in organic chemistry. Notably, LiB(C6F5)4 demonstrates remarkable catalytic activity even in the presence of Magnesium Oxide (MgO). []
Q2: Can this compound catalyze reactions involving substrates with sensitive functional groups?
A2: Yes, research has shown that LiB(C6F5)4 effectively catalyzes the benzylation of alcohols even when they possess alkali-labile substituents. [, ] This means functional groups sensitive to basic conditions, like halogens, esters, and ketones, remain unaffected during the reaction. This selectivity is crucial for synthesizing complex molecules with multiple functional groups.
Q3: How does the presence of Lithium Triflate (LiOTf) affect the catalytic activity of LiB(C6F5)4?
A3: While LiB(C6F5)4 alone can catalyze benzylation reactions, the coexistence of LiOTf significantly enhances its efficacy. [, ] This synergistic effect leads to improved yields of benzyl ethers, highlighting the importance of reaction condition optimization for maximizing catalytic activity.
Q4: How does this compound act as a cocatalyst in olefin polymerization?
A4: LiB(C6F5)4 plays a crucial role as a cocatalyst in Ziegler-Natta α-olefin polymerization. [] When paired with organometallic complexes like dimethylzirconocene, it facilitates the production of polyethylene (PE) and polypropylene (PP). The specific interaction mechanism with the metal center and the impact on polymerization kinetics are areas of ongoing research.
Q5: Are there any structural studies available for this compound?
A5: Yes, crystallographic studies have revealed that this compound can form complexes with solvent molecules like diethyl ether [] and benzene. [] These structures provide valuable insights into the coordination chemistry of LiB(C6F5)4 and its potential interactions with other molecules.
Q6: Beyond its catalytic applications, has this compound been used in other research areas?
A6: LiB(C6F5)4 has proven valuable in stabilizing reactive intermediates. For instance, it facilitated the isolation and characterization of a base-stabilized fluoroborylene radical cation. [] This demonstrates the utility of LiB(C6F5)4 in exploring the chemistry of highly reactive species.
Q7: What are the safety considerations when working with this compound?
A7: As with all laboratory chemicals, appropriate safety precautions are essential. This compound should be stored in a dry, dark, and cool environment, away from oxidants, acids, and bases. [, ] Always refer to the material safety data sheet (MSDS) before handling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
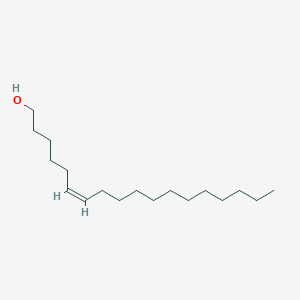
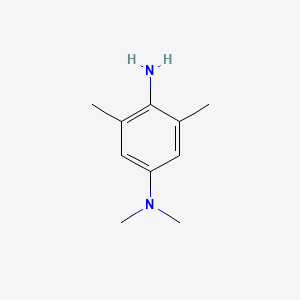
![2-[[4-(Diethylamino)phenyl]carbamoyl]benzoic acid](/img/structure/B3121034.png)
